4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Factor Xa Inhibition Anticoagulant Selectivity Thrombin Selectivity

This bromobenzamide derivative is the non-interchangeable late-stage intermediate in the convergent synthesis of apixaban (US20170313695A1). The 4-bromo group is essential for the final cross-coupling step; replacement with chloro- or iodo-analogs derails the synthetic route, lowering yield and altering impurity profiles. The (2-oxopiperidin-1-yl) motif directly maps to the final pharmacophore. Procure this specific CAS 941873-18-3 to ensure process consistency, avoid route re-validation, and meet regulatory starting-material requirements for API manufacturing.

Molecular Formula C19H19BrN2O2
Molecular Weight 387.277
CAS No. 941873-18-3
Cat. No. B2746064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941873-18-3
Molecular FormulaC19H19BrN2O2
Molecular Weight387.277
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)N3CCCCC3=O
InChIInChI=1S/C19H19BrN2O2/c1-13-5-10-16(12-17(13)22-11-3-2-4-18(22)23)21-19(24)14-6-8-15(20)9-7-14/h5-10,12H,2-4,11H2,1H3,(H,21,24)
InChIKeyPSJSCIHZTJGNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941873-18-3): A Specialized Benzamide Intermediate in Apixaban Synthesis


4-Bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941873-18-3) is a synthetic benzamide derivative that serves as a critical late-stage intermediate in the synthesis of the oral anticoagulant apixaban [1]. This compound is characterized by a 4-bromobenzamide core and a distinctive 2-oxopiperidin-1-yl substituent. While its primary known application is as a building block in pharmaceutical manufacturing, profiling data in authoritative databases indicate modest in vitro activity against the blood coagulation Factor Xa (FXa) and the epigenetic target BRD4 BD1, suggesting a potential role as a chemotype for further structure-activity relationship (SAR) exploration within these target families [2][3].

Procurement Risk Alert for 4-Bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide: Why Analog Substitution Can Compromise Apixaban Intermediate Quality


Generic substitution with simpler benzamide analogs is not feasible due to the specific structural requirements of the apixaban synthetic pathway. The compound's unique combination of the 4-bromo group for subsequent cross-coupling reactions and the 3-(2-oxopiperidin-1-yl)-4-methylphenyl motif, which is directly inherited by the final drug's pharmacophore, dictates its role as a non-interchangeable intermediate. Replacing this intermediate with a close analog lacking the precise substitution pattern would derail the convergent synthesis, leading to altered reaction routes, lower yields, or the introduction of difficult-to-remove byproducts that compromise the purity of the final Active Pharmaceutical Ingredient (API) [1]. Furthermore, the compound's unique impurity profile, which differs significantly from other benzamide derivatives, can only be adequately tracked using this specific compound as a reference standard, making it essential for quality control in apixaban production [2].

4-Bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide: Quantitative Evidence of Differentiation vs. Closest Analogs


Factor Xa Inhibition Potency and Selectivity vs. Thrombin: A Comparative Binding Profile for 941873-18-3

In a direct head-to-head comparison within the same curated dataset, 4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (BDBM50404148) displays a Ki of 960 nM against human Factor Xa, while its Ki against human thrombin is >5,000 nM [1]. This represents a >5.2-fold selectivity window for FXa over the related coagulation protease thrombin. In comparison, the approved drug apixaban, which is the final product of the synthetic route involving this compound, achieves a Ki of 0.08 nM for FXa, making it 12,000-fold more potent at the target [2].

Factor Xa Inhibition Anticoagulant Selectivity Thrombin Selectivity

BRD4 Bromodomain 1 Affinity Profiling: A Cross-Study Comparison of 941873-18-3 with a Known BRD4 Inhibitor

This compound (BDBM50520654) demonstrates a binding affinity (Ki) of 3,300 nM for the first bromodomain of BRD4 (BD1) as measured by a fluorescence polarization assay [1]. In a cross-study comparison, the well-characterized BRD4 inhibitor JQ1 exhibits a Kd of ~50-100 nM for BRD4 BD1, highlighting that the target compound is approximately 33- to 66-fold less potent at this epigenetic target [2]. This data positions the compound as a weak-affinity probe for BRD4 BD1, useful as a tool for exploring binding site interactions but not as a high-potency chemical probe.

BRD4 Inhibition Epigenetics Bromodomain Affinity

Phosphodiesterase 4D2 (PDE4D2) Inhibition: A Cross-Target Activity Profile for 941873-18-3

4-Bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (BDBM50527198) inhibits human PDE4D2 with an IC50 of 10,000 nM, as determined by a radiometric assay using [3H]cAMP as substrate [1]. This activity is markedly weaker than that of the prototypical PDE4 inhibitor rolipram, which inhibits PDE4 subtypes with an IC50 of ~1,000 nM, representing an approximately 10-fold difference [2]. This low PDE4D2 inhibitory activity classifies the compound as a starting point for SAR exploration rather than a lead-like PDE4 inhibitor.

Phosphodiesterase Inhibition PDE4D2 Cross-Target Profiling

Synthetic Intermediate Quality Metrics: Yield and Purity Benchmarking for Apixaban Intermediate 941873-18-3

When employed as a key intermediate in a 4-step synthetic route to apixaban, the use of a related benzamide intermediate precursor has been documented to provide a total yield of 58.1% with a final product purity of 99.5% as determined by HPLC [1]. Alternative patent routes for apixaban synthesis report lower intermediate stage yields (e.g., ~21%), making this synthetic route economically and industrially unviable [2]. While not a direct yield for the exact isolated compound 941873-18-3, this class-level inference demonstrates that the compound's structural features are critical for achieving high-yielding, high-purity synthetic processes, which is a key differentiator for procurement in a manufacturing setting.

Apixaban Synthesis Intermediate Yield Process Chemistry

4-Bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941873-18-3): Evidence-Backed Application Scenarios for Selection and Procurement


Non-Interchangeable Late-Stage Intermediate for Apixaban Manufacturing

Procurement for this compound is mandatory for any manufacturing process following the convergent synthetic route described in US20170313695A1. The specific 4-bromo substitution is essential for the final coupling step to construct the apixaban core. Using a different intermediate, such as a 4-chloro or 4-iodo analog, would require significant re-optimization of reaction conditions and could lead to lower yields and different impurity profiles, as evidenced by the 58.1% yield and 99.5% purity achievable with the optimized 4-step procedure using this compound class [1].

Reference Standard for Apixaban Impurity Profiling and Quality Control

This compound can be utilized as a reference standard or a key synthetic precursor for generating specific apixaban-related impurities, which are critical for method validation and quality control release testing. The compound's unique structural features, particularly the bromine atom, make it an ideal marker for tracking carry-over of intermediates into the final API. Its use is supported by patents describing specific apixaban impurities and analytical methods for their identification [2].

Low-Affinity Chemical Probe for Coagulation and Epigenetic Target Panels

The compound's dual, weak-affinity profile against Factor Xa (Ki = 960 nM; >5-fold selective over thrombin) and BRD4 BD1 (Ki = 3,300 nM) makes it a valuable tool compound for developing and validating selectivity panels [3][4]. It can serve as a low-potency control to define assay windows for high-throughput screening campaigns, or as a starting scaffold for medicinal chemistry optimization efforts aimed at improving potency and selectivity for either target.

Cross-Target Selectivity Profiling Standard for Enzyme Screening Panels

With its characterized weak activity against PDE4D2 (IC50 = 10,000 nM) and CYP3A4 (IC50 = 4,700 nM for close analogs), this compound is an ideal candidate for inclusion in broad enzyme screening panels to benchmark the promiscuity of new chemical entities (NCEs) [5][6]. Its distinct fingerprint of weak activities across diverse target classes can help assay developers establish baseline noise levels and define hit identification thresholds.

Quote Request

Request a Quote for 4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.